molecular formula C12H10N4OS B2697182 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 2379994-88-2

6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No.: B2697182
CAS No.: 2379994-88-2
M. Wt: 258.3
InChI Key: FSEXDRPDPJLBPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of hydrazine derivatives with appropriate nitriles to form the triazole ring.

    Pyridazine Ring Construction: The triazole intermediate is then reacted with suitable diketones or their equivalents to construct the pyridazine ring.

    Thiol Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Shows promising anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism by which 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol exerts its effects involves:

Comparison with Similar Compounds

Properties

IUPAC Name

6-(2-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-17-10-5-3-2-4-8(10)9-6-7-11-13-14-12(18)16(11)15-9/h2-7H,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEXDRPDPJLBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NNC3=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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